molecular formula C18H15Cl3O8 B3183092 Triclosan glucuronide CAS No. 63156-12-7

Triclosan glucuronide

Cat. No. B3183092
CAS RN: 63156-12-7
M. Wt: 465.7 g/mol
InChI Key: DNYVWBJVOYZRCX-RNGZQALNSA-N
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Description

Triclosan glucuronide is a metabolite of the bacteriostat, Triclosan . Triclosan is an antibacterial and antifungal agent present in soaps, shampoos, deodorants, toothpastes, mouth washes, and cleaning supplies . It is metabolized to the glucuronide and to the sulfate .


Synthesis Analysis

Triclosan is biotransformed in vitro using human and rat liver fractions to evaluate oxidative metabolism, the formation of reactive metabolites via the detection of GSH adducts, as well as glucuronide and sulfate conjugates . A deuterated analog of triclosan was also employed for better structural elucidation of specific metabolic sites .


Molecular Structure Analysis

The structure of Triclosan contains two aromatic groups separated by an ether linkage and has three chlorine atoms . The glucuronide moiety can be bound to different nucleophilic functional groups on the parent aglycone, giving rise to different glucuronide structural isomers .


Chemical Reactions Analysis

Several GSH adducts were found, either via oxidative metabolism of triclosan or its cleavage product, 2,4-dichlorophenol . Glucuronide and sulfated conjugates of triclosan and its cleaved product were also detected .

Safety And Hazards

Triclosan, the parent compound, can act as an endocrine disruptor and can induce harmful effects on human health and the environment . It impairs thyroid homeostasis and could be associated with neurodevelopment impairment, metabolic disorders, cardiotoxicity, and increased cancer risk .

Future Directions

Further efforts to monitor Triclosan toxicity at environmental levels are necessary . The safety precaution measures and full commitment to proper legislation in compliance with environmental protection are needed in order to obtain Triclosan’s good ecological status .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3O8/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26/h1-6,13-16,18,22-24H,(H,25,26)/t13-,14-,15+,16-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYVWBJVOYZRCX-RNGZQALNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858516
Record name 5-Chloro-2-(2,4-dichlorophenoxy)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triclosan glucuronide

CAS RN

63156-12-7
Record name 5-Chloro-2-(2,4-dichlorophenoxy)phenyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63156-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(2,4-dichlorophenoxy)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triclosan glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triclosan glucuronide
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Triclosan glucuronide
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Triclosan glucuronide
Reactant of Route 4
Triclosan glucuronide
Reactant of Route 5
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Triclosan glucuronide
Reactant of Route 6
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Triclosan glucuronide

Citations

For This Compound
51
Citations
A Ranganathan, SJ Gee, BD Hammock - Analytical and bioanalytical …, 2015 - Springer
Triclosan-O-glucuronide (TCSG) is one of the primary urinary metabolites of the antibacterial compound triclosan or TCS that is found in many personal care products and consumer …
Number of citations: 14 link.springer.com
T Moss, D Howes, FM Williams - Food and chemical toxicology, 2000 - Elsevier
… triclosan glucuronide appeared rapidly in the receptor fluid whereas triclosan sulfate remained in the skin. Although the major site of metabolism was the liver, conjugation of triclosan in …
Number of citations: 226 www.sciencedirect.com
JL Fang, M Vanlandingham… - Environmental …, 2016 - Wiley Online Library
… Peaks corresponding to triclosan glucuronide and triclosan sulfate were tentatively identified by … of triclosan glucuronide and triclosan sulfate in tissues of mice treated with triclosan. …
Number of citations: 59 onlinelibrary.wiley.com
LQ Wang, CN Falany, MO James - Drug Metabolism and Disposition, 2004 - ASPET
… To confirm the identity of the radioactivity in the ethyl acetate fraction as triclosan glucuronide, samples of the dried ethyl acetate extracts were dissolved in 0.4 ml of 0.5 M Tris-Cl buffer, …
Number of citations: 213 dmd.aspetjournals.org
MO James, CJ Marth, L Rowland-Faux - Aquatic toxicology, 2012 - Elsevier
… Conditions were established that gave linear formation of triclosan-glucuronide product with … The triclosan-glucuronide product was extracted into water-saturated ethyl acetate, 2 ml …
Number of citations: 52 www.sciencedirect.com
LQ Wang, CN Falany, MO James - Drug Metabolism and Disposition, 2004 - Citeseer
… To confirm the identity of the radioactivity in the ethyl acetate fraction as triclosan glucuronide, samples of the dried ethyl acetate extracts were dissolved in 0.4 ml 0.5 M Tris-Cl buffer, pH …
Number of citations: 3 citeseerx.ist.psu.edu
YJ Lin - American journal of dentistry, 2000 - europepmc.org
… At various sampling times, mean plasma concentrations were: no detectable triclosan, 63.8-86.3 microg/ml of triclosan glucuronide and 8.23-18.0 ng/ml of triclosan sulfate. The mean …
Number of citations: 82 europepmc.org
Y Wu, P Chitranshi, L Loukotková… - Archives of …, 2017 - Springer
… 7c, e), the formation of triclosan glucuronide and triclosan … increase in the level of triclosan glucuronide and triclosan sulfate, … The levels of triclosan glucuronide and triclosan sulfate in …
Number of citations: 40 link.springer.com
V Cascella, M Andreassen, T Husøy, H Dirven, B Lie - 2018 - openarchive.usn.no
… triclosan, forming the conjugate triclosan glucuronide as well as a residual of UDP-glucuronic acid. Denoting UDP-glucuronic acid by G, the conjugate triclosan glucuronide by TG, and …
Number of citations: 1 openarchive.usn.no
G Provencher, R Bérubé, P Dumas, JF Bienvenu… - … of Chromatography A, 2014 - Elsevier
Bisphenol A (BPA) and triclosan (TCS) are ubiquitous environmental phenols exhibiting endocrine disrupting activities that may be involved in various health disorders in humans. …
Number of citations: 108 www.sciencedirect.com

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